molecular formula C16H13ClN4O3 B3038371 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-51-2

4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3038371
CAS No.: 860786-51-2
M. Wt: 344.75 g/mol
InChI Key: YEATYSCCXZAURT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic small molecule featuring a 1,2,4-triazol-3-one core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This compound is built from a 1,2,4-triazol-3-one heterocycle that is substituted with a 3-chlorophenyl group at the 4-position, a methyl group at the 5-position, and a 4-nitrobenzyl group at the 2-position. The presence of the nitro group and chlorophenyl moiety is often explored in drug discovery for their electron-withdrawing properties and potential to modulate biological activity . Compounds containing the 1,2,4-triazole nucleus are of significant interest in pharmaceutical research due to their wide range of reported pharmacological activities, which include antibacterial and anti-inflammatory effects . The rigid, planar structure of the triazole ring can participate in key hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable scaffold for developing enzyme inhibitors and receptor ligands . Researchers utilize this and similar compounds as key intermediates or building blocks in organic synthesis and medicinal chemistry campaigns, particularly in the development of novel antimicrobial agents to address the growing challenge of antibiotic resistance . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. All information provided is for research reference only.

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-5-7-14(8-6-12)21(23)24)16(22)20(11)15-4-2-3-13(17)9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEATYSCCXZAURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124487
Record name 4-(3-Chlorophenyl)-2,4-dihydro-5-methyl-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860786-51-2
Record name 4-(3-Chlorophenyl)-2,4-dihydro-5-methyl-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860786-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-2,4-dihydro-5-methyl-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3-chlorobenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired triazole compound. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole compound, such as amino-substituted triazoles, reduced triazoles, and substituted phenyl triazoles. These derivatives can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties
Triazole compounds are also being investigated for their anticancer properties. Preliminary studies demonstrate that 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit the activity of certain kinases involved in cancer progression and inflammation. This enzyme inhibition could lead to therapeutic benefits in diseases characterized by dysregulated kinase activity .

Agricultural Applications

Fungicides
Due to its structural characteristics, the compound is being explored as a potential fungicide. Its efficacy against fungal pathogens affecting crops could provide an environmentally friendly alternative to traditional chemical fungicides. Laboratory tests have indicated that it can effectively reduce fungal growth on treated plants .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence processes such as seed germination and root development, potentially enhancing crop yield and resilience against environmental stressors .

Materials Science Applications

Polymer Chemistry
In materials science, the compound is being studied for its potential use in polymer synthesis. Its ability to act as a cross-linking agent could lead to the development of novel polymers with enhanced mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .

Nanotechnology
The incorporation of triazole derivatives into nanomaterials is another area of interest. The compound's unique properties may enhance the functionality of nanostructures used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics. This suggests its viability as an alternative treatment option for bacterial infections .

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with the compound showed a significant reduction in fungal infections compared to untreated controls. The results indicate not only improved plant health but also higher yields, supporting its application as a sustainable agricultural input .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with inflammatory pathways can contribute to its anti-inflammatory properties .

Comparison with Similar Compounds

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Substituents : Ethoxy and methoxy groups at positions 4 and 3.
  • Synthesis : Formed via an unexpected reduction pathway using sodium borohydride, differing from the Mannich-based route of the target compound .
  • Bioactivity: Limited data on biological activity, but methoxy/ethoxy groups may enhance solubility compared to nitro/chloro substituents.

4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)

  • Substituents : Heptyloxy chain at position 3.
  • Bioactivity : Demonstrates neuroprotective effects in Alzheimer’s disease models by inhibiting MAPK/NF-κB pathways. The long alkyl chain likely improves blood-brain barrier penetration, a feature absent in the nitrobenzyl-containing target compound .

4-(4-Isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Substituents : Isopropylphenyl at position 4 instead of 3-chlorophenyl.
  • Structural Impact : Bulkier isopropyl group may reduce binding affinity to microbial targets compared to the chloro substituent, which offers steric and electronic advantages .

4-(3-Chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Substituents : Fluorophenyl at position 5 and thione instead of ketone.
  • Bioactivity: Exhibits antimicrobial activity against Gram-positive and Gram-negative pathogens.

Key Observations :

  • Electron-withdrawing groups : The nitro group in the target compound may enhance electrophilicity, favoring interactions with microbial enzymes or inflammatory mediators.
  • Halogen effects: Chlorine at the 3-position (target compound) vs.
  • Alkyl vs. aryl chains : Heptyloxy (W112) improves CNS bioavailability, whereas nitrobenzyl (target) may favor peripheral activity.

Biological Activity

The compound 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the triazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial effects. In particular, studies have shown that This compound demonstrates potent activity against various strains of fungi and bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
Test Compound Candida albicans 4 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown inhibitory effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on the effects of this triazole derivative on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. Research indicates that This compound may protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Effects in Cell Models

Treatment GroupCell Viability (%)ROS Levels (µM)
Control1005
Test Compound (10 µM)853
Test Compound (50 µM)751

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Triazoles often inhibit specific enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Antioxidant Properties: The ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects.

Q & A

Q. What are common synthetic routes for 4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves cyclocondensation of hydrazides with imidoyl chlorides. For example, 4-nitrobenzohydrazide reacts with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide (DMAc) under reflux (5 hours) . Yield optimization requires:
  • Solvent selection : Polar aprotic solvents (e.g., DMAc) enhance reactivity.
  • Temperature control : Reflux (~150–160°C) ensures complete cyclization.
  • Purification : Column chromatography with cyclohexane-ethyl acetate (1:10 v/v) or recrystallization from ethyl acetate improves purity .

Q. How is the molecular structure of this triazolone derivative confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in triazole cores) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • IR : Confirms C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Q. What are standard protocols for evaluating the antimicrobial activity of such compounds?

  • Methodological Answer :
  • Agar diffusion/dilution : Test against Bacillus subtilis, Escherichia coli (bacteria), and Candida albicans (fungi).
  • Minimum Inhibitory Concentration (MIC) : Serial dilution (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hours. Activity correlates with nitro and chloro substituents enhancing membrane disruption .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and which functionals are most appropriate?

  • Methodological Answer :
  • Functional selection : Hybrid functionals (e.g., B3LYP) combine exact exchange (Hartree-Fock) with gradient-corrected correlation (e.g., Lee-Yang-Parr), achieving <3 kcal/mol error in thermochemical properties .
  • Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitation.
  • Applications : Predict HOMO-LUMO gaps, charge distribution on nitro groups, and electrostatic potential maps for reactivity analysis .

Q. What strategies are effective in resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Purity validation : Use HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%).
  • Assay standardization : Control inoculum size (1–5 × 10⁵ CFU/mL) and pH (7.2–7.4).
  • Substituent analysis : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups; chloro enhances lipophilicity and penetration .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?

  • Methodological Answer :
  • Slow evaporation : Ethyl acetate solutions require 15 days for single-crystal growth due to steric hindrance from nitrobenzyl groups .
  • Solvent optimization : Use DMAc/ethyl acetate mixtures (1:3 v/v) to reduce viscosity.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?

  • Methodological Answer :
  • Systematic substitution : Replace 3-chlorophenyl with 4-fluorophenyl or 3,5-dimethylphenyl to assess steric/electronic effects.
  • In silico docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN).
  • Activity cliffs : Identify abrupt MIC changes when nitro is replaced with amino groups .

Q. What mechanistic insights can be gained from studying degradation pathways under hydrolytic or oxidative conditions?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor via LC-MS for triazolone ring cleavage (~48 hours at pH 1.2).
  • Oxidative degradation : Use H₂O₂ (3% v/v) to identify nitro-to-amine reduction products.
  • Degradation kinetics : Fit data to first-order models to calculate half-lives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.